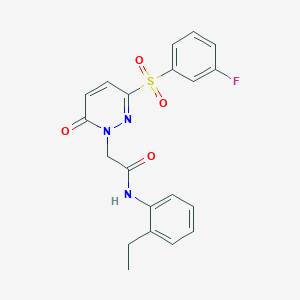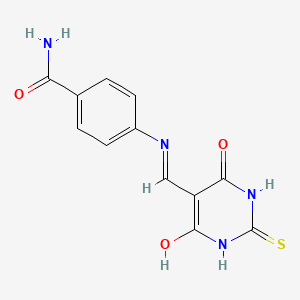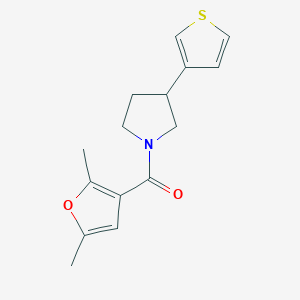
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a novel compound that has attracted significant attention from researchers due to its potential biological activities. This compound is synthesized through a series of chemical reactions, and it has been used in several scientific research applications. In
Applications De Recherche Scientifique
Organic Synthesis and Characterization
- A study by Acheson and Wallis (1982) explored the reactivity of thioureas and thioamides with compounds possessing two adjacent nucleophilic centres, leading to the synthesis of various cyclic compounds, demonstrating the potential of such structures in complex organic synthesis (Acheson & Wallis, 1982).
- Singh, Singh, and Bhanuka (2016) synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from similar compounds, characterized their structures, and explored their in vitro antimicrobial activities, highlighting the biomedical applications of these complexes (Singh, Singh, & Bhanuka, 2016).
Material Science and Nonlinear Optics
- Li et al. (2012) investigated the synthesis of thienyl-substituted pyridinium salts, focusing on their second-order nonlinear optical properties. This research underscores the utility of such compounds in the development of materials for optical applications (Li et al., 2012).
Chemical Characterization and Modelling
- Chahma, Riopel, and Arteca (2021) reported on the synthesis, characterization, and modelling of oligothiophenes bearing stable radicals. Their work provides insights into the electronic properties of such compounds, relevant for the development of electronic materials (Chahma, Riopel, & Arteca, 2021).
Antimicrobial and Antimycobacterial Activities
- Research into nicotinic acid hydrazide derivatives has revealed the synthesis of compounds with significant antimicrobial and antimycobacterial activities. This suggests potential pharmaceutical applications for derivatives of the chemical structure (.. R.V.Sidhaye et al., 2011).
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16-5-3-12(8-16)13-4-6-19-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHZFERPVUUKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
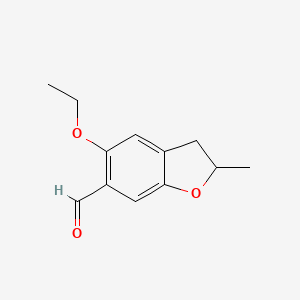

![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)
![2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769503.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)

![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)
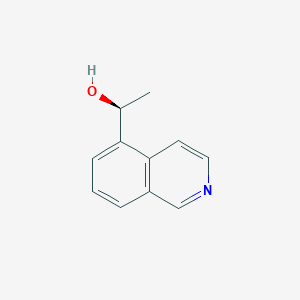
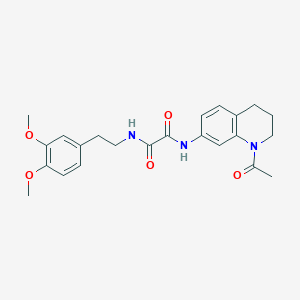
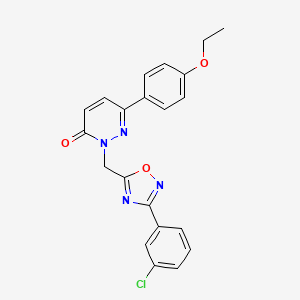
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)

